molecular formula C13H25O8P B14569645 Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate CAS No. 61743-18-8

Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate

Cat. No.: B14569645
CAS No.: 61743-18-8
M. Wt: 340.31 g/mol
InChI Key: VYVOSZOPFPJTKA-UHFFFAOYSA-N
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Description

Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate is an organic compound with a complex structure that includes both ester and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate typically involves the reaction of diethyl malonate with diethoxyphosphoryl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the phosphoryl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and phosphonate groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Yields diethyl malonate and phosphoric acid derivatives.

    Substitution: Yields various substituted malonates and phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate exerts its effects involves its interaction with nucleophiles and electrophiles. The ester and phosphonate groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler ester with similar reactivity but lacking the phosphonate group.

    Diethyl Ethoxymethylenemalonate: Another ester with a different substituent on the malonate group.

    Dimethyl Malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.

Uniqueness

This dual functionality allows for a broader range of chemical transformations and interactions compared to simpler esters .

Properties

CAS No.

61743-18-8

Molecular Formula

C13H25O8P

Molecular Weight

340.31 g/mol

IUPAC Name

diethyl 2-(diethoxyphosphorylmethoxymethyl)propanedioate

InChI

InChI=1S/C13H25O8P/c1-5-18-12(14)11(13(15)19-6-2)9-17-10-22(16,20-7-3)21-8-4/h11H,5-10H2,1-4H3

InChI Key

VYVOSZOPFPJTKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COCP(=O)(OCC)OCC)C(=O)OCC

Origin of Product

United States

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